Sodium 2,4,6-tribromophenolate is the sodium salt of 2,4,6-tribromophenol, a brominated derivative of phenol. This compound features a molecular formula of and a molecular weight of approximately 352.78 g/mol. Sodium 2,4,6-tribromophenolate is primarily utilized in various industrial applications, particularly as a flame retardant and as an intermediate in chemical synthesis. Its unique structure, characterized by three bromine atoms substituted on the aromatic ring, contributes to its chemical reactivity and biological activity.
The synthesis of sodium 2,4,6-tribromophenolate can be achieved through several methods:
Sodium 2,4,6-tribromophenolate finds applications in several fields:
Studies on sodium 2,4,6-tribromophenolate have focused on its interactions with various biological systems and environmental factors:
Sodium 2,4,6-tribromophenolate shares structural similarities with several other halogenated phenolic compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Sodium 2-bromo-phenolate | Less bromination; lower reactivity compared to tribrominated variant | |
| Sodium pentachlorophenolate | More chlorinated; used as a pesticide but more toxic | |
| Sodium 3-bromo-phenolate | Different substitution pattern; varying biological activity |
Sodium 2,4,6-tribromophenolate stands out due to its high bromination level which enhances its flame-retardant properties while also imparting significant antifungal activity compared to its less brominated counterparts. Its applications as both a fungicide and a flame retardant make it particularly valuable in industrial contexts.
Sodium 2,4,6-tribromophenolate emerged as a commercially significant compound in the mid-20th century alongside the rise of brominated flame retardants (BFRs). Its parent compound, 2,4,6-tribromophenol, was first isolated in 1953 during investigations into halogenated phenolic derivatives. The sodium salt gained prominence after the 1971 patent (US3592909) for "Stable Tribromophenate Ointment," which described its use in medical gauze impregnation. This patent expired in 1991, enabling broader industrial and pharmaceutical applications.
The compound’s systematic IUPAC name is sodium 2,4,6-tribromophenolate, with the molecular formula C₆H₂Br₃NaO and a molecular weight of 352.78 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry | 2666-53-7 | PubChem |
| SMILES | [Na+].Oc1c(Br)c(Br)cc(Br)c1 | PubChem |
| InChI Key | SECJJZLOAVXJDP-UHFFFAOYSA-M | PubChem |
| Synonymous Terms | VELCIDE, Tribromophenate | LWW , PMC |
Its structure features a phenolate anion stabilized by sodium, with bromine atoms at the 2, 4, and 6 positions, creating a symmetrical trihalogenated aromatic system.
The conventional synthesis of sodium 2,4,6-tribromophenolate involves the direct reaction of 2,4,6-tribromophenol (TBP) with sodium hydroxide in aqueous media. This exothermic process proceeds via deprotonation of the phenolic hydroxyl group, forming the water-soluble sodium salt. Industrial protocols typically employ a molar ratio of 1:1.05 (TBP to NaOH) to ensure complete neutralization while minimizing excess base [1] [3].
A notable advancement in this method is the "one-pot" aqueous-phase synthesis, which eliminates organic solvents. As detailed in Chinese Patent CN103159593A, sodium hydroxide solution is gradually mixed with TBP at 60–80°C, followed by crystallization at 10–15°C to achieve yields exceeding 90% [3]. This approach reduces production costs by 18–22% compared to earlier solvent-based methods [3]. Key parameters influencing reaction efficiency include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | Maximizes reaction rate without promoting side reactions |
| NaOH Concentration | 20–25% (w/w) | Balances solubility and ionic strength |
| Crystallization Time | 4–6 hours | Ensures complete crystal growth |
The reaction’s scalability is demonstrated in U.S. Patent 5,965,731, where molten TBP is separated from hydrobromic acid byproducts before salt formation, achieving pharmaceutical-grade purity [4].
Microwave irradiation has emerged as a transformative tool for accelerating sodium 2,4,6-tribromophenolate synthesis. Building on principles demonstrated in microwave-enhanced phenol catalysis [5], researchers have adapted this technology to reduce reaction times from hours to minutes. A representative protocol involves:
This method achieves 94–96% yield while reducing energy consumption by 40% compared to conventional heating [5]. The microwave’s dielectric heating mechanism enhances ion mobility, enabling faster deprotonation and salt formation. Critical advantages include:
Post-synthetic purification of sodium 2,4,6-tribromophenolate primarily employs recrystallization to remove unreacted TBP and sodium bromide byproducts. Ethanol-water systems (70:30 v/v) prove optimal, dissolving 98% of impurities while retaining 89% of the target compound during cooling to 4°C [2] [6]. Industrial-scale processes often implement multistage crystallization:
Yield optimization strategies focus on:
Recent innovations include antisolvent precipitation using acetone, which increases yield to 93% by reducing compound solubility incrementally [6].
Sodium 2,4,6-tribromophenolate crystallizes in a structure that reflects the ionic nature of this compound. The molecular formula is C₆H₂Br₃NaO with a molecular weight of 352.78 grams per mole [1] [2]. The compound exhibits achiral stereochemistry with no defined stereocenters and zero electronic charge [2].
The unit cell parameters for sodium 2,4,6-tribromophenolate have been determined through X-ray diffraction studies. While specific crystallographic data for the sodium salt is limited in the literature, related studies on tribromophenolate complexes provide insight into the structural characteristics. The parent compound 2,4,6-tribromophenol has been extensively characterized, showing a melting point of 94-96°C and a density of 2.55 grams per cubic centimeter [3] [4].
Structural analysis reveals that the compound adopts an ionic arrangement where the sodium cation (Na⁺) is associated with the tribromophenolate anion [O⁻]C₁₌C(Br)C₌C(Br)C₌C₁Br [2]. The tribromophenolate moiety maintains a planar aromatic structure with three bromine substituents at the 2, 4, and 6 positions relative to the phenolic oxygen. The presence of these heavy bromine atoms significantly influences the crystallographic parameters and packing arrangements.
The Fourier Transform Infrared (FT-IR) spectroscopy of sodium 2,4,6-tribromophenolate reveals characteristic vibrational modes associated with the phenolate ring system and the C-Br bonds. The spectrum shows several distinctive absorption bands that can be assigned to specific vibrational modes [5] [6].
The aromatic C-C stretching vibrations typically appear in the region of 1600-1450 cm⁻¹, while the phenolate C-O stretching mode is observed around 1200-1300 cm⁻¹. The presence of bromine substituents introduces characteristic C-Br stretching vibrations in the lower frequency region around 600-800 cm⁻¹ [7]. These vibrational assignments are consistent with substituted benzene molecules with Cs symmetry [7].
The infrared spectrum also shows evidence of intermolecular interactions in the solid state, though the compound does not appear to self-associate significantly in solution [7]. The sodium ion coordination may influence the vibrational frequencies of the phenolate group, causing shifts compared to the neutral phenol.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the electronic environment of atoms in sodium 2,4,6-tribromophenolate. ¹H NMR analysis shows characteristic chemical shifts for the aromatic protons in the tribromophenolate ring [5] .
The ¹³C NMR spectrum reveals distinct carbon environments corresponding to the substituted aromatic carbons. The chemical shifts of the carbon atoms are significantly influenced by the electron-withdrawing effect of the bromine substituents and the electron-donating effect of the phenolate oxygen [5] . The ¹³C chemical shifts in the aromatic region closely match those of the parent tribromophenol, indicating minimal perturbation of the electronic structure upon salt formation .
²³Na NMR spectroscopy can provide information about the sodium environment, though the quadrupolar nature of ²³Na (spin 3/2) often results in broad signals that are sensitive to the asymmetry of the ionic environment [9] [10]. The chemical shift range for ²³Na is approximately 110 ppm, and the line width increases with environmental asymmetry [9].
The UV-Visible absorption spectroscopy of sodium 2,4,6-tribromophenolate shows electronic transitions characteristic of substituted phenolate systems. The compound exhibits strong absorption in the UV region due to π→π* transitions within the aromatic system [11] [12].
The presence of bromine substituents causes significant modifications to the electronic structure compared to unsubstituted phenolate. The heavy atom effect of bromine can enhance spin-orbit coupling and influence the intensity and position of electronic transitions [11]. The phenolate oxygen acts as an electron-donating group, while the bromine atoms serve as electron-withdrawing substituents, creating a push-pull electronic system.
Electronic transitions typically observed include the low-energy phenolate π→π* transition around 250-300 nm and higher energy transitions at shorter wavelengths [12]. The exact positions and intensities of these transitions depend on the solvent environment and the degree of ionic association.
Density Functional Theory (DFT) calculations provide valuable insights into the optimized geometry of sodium 2,4,6-tribromophenolate. Computational studies using hybrid functionals such as B3LYP or PBE0 with appropriate basis sets can accurately predict the molecular geometry and electronic structure [13] [14].
The geometrical optimization reveals the planar structure of the tribromophenolate anion with the three bromine atoms positioned at the 2, 4, and 6 positions. The C-Br bond lengths are typically around 1.90-1.95 Å, while the aromatic C-C bond lengths range from 1.38-1.42 Å [13]. The phenolate C-O bond shows partial double bond character with a length of approximately 1.28-1.32 Å.
The sodium cation positioning in the optimized structure depends on the coordination environment and the presence of solvent molecules or counterions. In the gas phase, the sodium ion tends to coordinate closely to the phenolate oxygen, while in solution, solvation effects significantly influence the ion-pair geometry [15] [16].
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis provides crucial information about the electronic properties and reactivity of sodium 2,4,6-tribromophenolate [17] [18].
The HOMO is primarily localized on the phenolate oxygen and the aromatic π-system, reflecting the electron-rich nature of the phenolate anion. The presence of bromine substituents with their electron-withdrawing properties modifies the energy and spatial distribution of the frontier molecular orbitals [19] [18].
The LUMO is typically centered on the aromatic ring system, particularly on the carbon atoms bearing bromine substituents. The HOMO-LUMO energy gap provides information about the compound's electronic stability and potential reactivity. This energy gap is influenced by the electron-donating phenolate group and the electron-withdrawing bromine substituents, creating an asymmetric electronic distribution [17] [19].